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Compound of Interest

Compound Name: 2-lodo-5-(trifluoromethyl)pyridine

Cat. No.: B028551

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-lodo-5-(trifluoromethyl)pyridine is a halogenated and fluorinated pyridine derivative that
serves as a critical building block in modern organic and medicinal chemistry. Its unique
electronic properties, stemming from the electron-withdrawing trifluoromethyl group and the
reactive iodo substituent, make it a valuable intermediate in the synthesis of complex organic
molecules, particularly in the agrochemical and pharmaceutical industries.[1][2][3][4] The
trifluoromethyl moiety is frequently incorporated into drug candidates to enhance metabolic
stability, lipophilicity, and binding affinity.[1][3] This guide provides a comprehensive overview of
the properties, synthesis, and applications of 2-lodo-5-(trifluoromethyl)pyridine.

Physicochemical and Spectroscopic Properties

The properties of 2-lodo-5-(trifluoromethyl)pyridine are summarized in the tables below.
Data has been compiled from various chemical suppliers and databases.

Table 1: General and Physicochemical Properties
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Property Value Reference(s)
CAS Number 100366-75-4 [1]I3]
Molecular Formula CeHsFsIN [5]
Molecular Weight 272.99 g/mol [6]
Appearance White to off-white solid [5]
Melting Point 68 -72°C [7]
Low solubility in water. Soluble
N in common organic solvents
Solubility ] ) [51[7]
like dichloromethane and
chloroform.
Purity Typically >96% [8]
WSEVWIIOEQZEOU-
InChl Key [6]
UHFFFAOYSA-N
SMILES FC(F)(F)clccc()ncl [6]
Spectrum Type Data Reference(s)
A *H NMR spectrum (400 MHz,
CDCIs) is available and shows
1H NMR o [9]
characteristic peaks for the
aromatic protons.
Data not widely published, but
would expect characteristic
IR Spectroscopy peaks for C-F, C-1, and [10][11]

aromatic C-H and C=N

stretching.

Mass Spectrometry

Expected [M]+ at m/z 272.99.

[7]

Synthesis and Reactivity
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2-lodo-5-(trifluoromethyl)pyridine is typically synthesized from precursors like 6-
(Trifluoromethyl)pyridin-3-amine through diazotization followed by a Sandmeyer-type reaction
with potassium iodide.[6]

The primary utility of 2-lodo-5-(trifluoromethyl)pyridine in synthesis stems from the reactivity
of the carbon-iodine bond. The iodo group is an excellent leaving group in various transition
metal-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon and
carbon-nitrogen bonds. This makes it a versatile precursor for a wide range of substituted
trifluoromethylpyridines.

Key Reactions:

e Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C-C bonds.
e Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds.

e Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.

Applications in Drug Discovery and Agrochemicals

2-lodo-5-(trifluoromethyl)pyridine is a key intermediate in the synthesis of various
biologically active compounds.[1][3][4] The trifluoromethylpyridine scaffold is present in
numerous pharmaceuticals and agrochemicals.[2][12]

Intermediate in the Synthesis of Vemurafenib (PLX4032)

A notable application of 2-lodo-5-(trifluoromethyl)pyridine is in the synthesis of Vemurafenib
(PLX4032), a potent inhibitor of the BRAF V600E mutated kinase, which is approved for the
treatment of late-stage melanoma.[1][13][14][15] While the exact, proprietary synthesis routes
may vary, the assembly of Vemurafenib involves the coupling of a pyrrolopyridine core with a
functionalized phenyl ring, a process where a trifluoromethyl-substituted pyridine intermediate
would be crucial.

Biological Sighaling Pathway of a Downstream
Product: Vemurafenib
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As 2-lodo-5-(trifluoromethyl)pyridine is a synthetic intermediate, it does not have a direct
biological signaling pathway. However, its end-product, Vemurafenib, has a well-defined
mechanism of action targeting the MAPK/ERK signaling pathway.[1][16][17][18]

In many melanomas, a specific mutation (V600E) in the BRAF gene leads to a constitutively
active BRAF protein.[16][19] This results in the constant activation of the downstream
MAPK/ERK pathway, promoting uncontrolled cell proliferation and survival.[1][16][17]
Vemurafenib acts as a selective inhibitor of this mutated BRAF V600E kinase, blocking the
signaling cascade and leading to cell cycle arrest and apoptosis in cancer cells.[1][18]
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Vemurafenib's inhibition of the MAPK signaling pathway.

Experimental Protocols

Detailed, published experimental protocols for reactions using 2-lodo-5-
(trifluoromethyl)pyridine are scarce. However, based on general procedures for similar
substrates, a representative protocol for a Suzuki-Miyaura coupling is provided below.

Representative Protocol: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura
coupling of 2-lodo-5-(trifluoromethyl)pyridine with an arylboronic acid.

Materials:

2-lodo-5-(trifluoromethyl)pyridine (1.0 equiv)

Arylboronic acid (1.2 equiv)

Palladium catalyst (e.g., Pd(PPhs)s, 3-5 mol%)

Base (e.g., K2COs or Na2COs, 2.0 equiv)

Solvent (e.g., 1,4-Dioxane/Water 4:1, or Toluene)

Inert gas (Argon or Nitrogen)

Standard laboratory glassware for inert atmosphere reactions

Procedure:

e To an oven-dried round-bottom flask, add 2-lodo-5-(trifluoromethyl)pyridine, the
arylboronic acid, and the base.

Add the palladium catalyst to the flask.

Seal the flask with a septum and evacuate and backfill with an inert gas (repeat three times).

Add the degassed solvent system via syringe.
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Stir the reaction mixture vigorously and heat to 80-100 °C.

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid
Chromatography-Mass Spectrometry (LC-MS).

Upon completion, cool the reaction mixture to room temperature.

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and
brine.

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and
concentrate under reduced pressure.

Purify the crude product by flash column chromatography on silica gel.
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Reaction Setup
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General workflow for a Suzuki-Miyaura coupling reaction.
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Safety and Handling

2-lodo-5-(trifluoromethyl)pyridine is harmful if swallowed, in contact with skin, or if inhaled.[7]
It can cause skin and eye irritation, and may cause respiratory irritation. Standard laboratory
safety precautions should be taken, including the use of personal protective equipment (gloves,
safety glasses, lab coat) and working in a well-ventilated fume hood. Store in a cool, dry place
away from incompatible materials such as strong oxidizing agents.[5]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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